gamma-Glutamylaspartic acid

説明

Structure

3D Structure

特性

CAS番号 |

16804-55-0 |

|---|---|

分子式 |

C9H14N2O7 |

分子量 |

262.22 g/mol |

IUPAC名 |

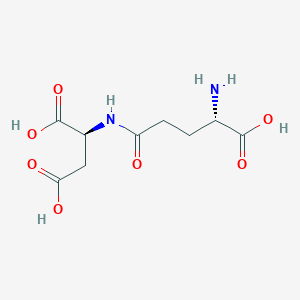

(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C9H14N2O7/c10-4(8(15)16)1-2-6(12)11-5(9(17)18)3-7(13)14/h4-5H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)/t4-,5-/m0/s1 |

InChIキー |

JTJZAUVWVBUZAU-WHFBIAKZSA-N |

異性体SMILES |

C(CC(=O)N[C@@H](CC(=O)O)C(=O)O)[C@@H](C(=O)O)N |

正規SMILES |

C(CC(=O)NC(CC(=O)O)C(=O)O)C(C(=O)O)N |

melting_point |

192 - 195 °C |

他のCAS番号 |

16804-55-0 |

物理的記述 |

Solid |

同義語 |

gamma-Glu-Asp gamma-glutamylaspartic acid Glu-Asp glutamylaspartate LGLA |

製品の起源 |

United States |

Foundational & Exploratory

The Biological Role of gamma-Glutamylaspartic Acid: A Technical Overview

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Gamma-L-glutamyl-L-aspartic acid (γ-L-Glu-Asp) is a dipeptide composed of a gamma-glutamyl moiety linked to an aspartic acid molecule.[1] Unlike typical peptides which are formed via an alpha-carboxyl group, the peptide bond in γ-L-Glu-Asp involves the gamma-carboxyl group of glutamic acid. This unique structure confers resistance to many common peptidases, suggesting specific metabolic pathways and biological functions.[2] While found in nature, for instance in the seeds of plants like Datura stramonium, its primary significance in mammalian biology lies in its role as a modulator of excitatory neurotransmission and its involvement in the broader metabolism of gamma-glutamyl peptides.[1] This guide provides a comprehensive analysis of the biosynthesis, biological activities, and experimental methodologies related to γ-L-Glu-Asp.

Biosynthesis and Degradation

The metabolism of γ-L-Glu-Asp is intrinsically linked to the γ-glutamyl cycle , a key pathway for glutathione (B108866) (GSH) synthesis and degradation.[2][3]

Biosynthesis: The primary enzyme responsible for the synthesis of γ-L-Glu-Asp and other γ-glutamyl peptides is γ-glutamyltransferase (GGT) .[4][5] GGT is a membrane-bound enzyme that catalyzes the transfer of the γ-glutamyl group from a donor, most notably glutathione, to an acceptor molecule.[4][6] When an amino acid like aspartate acts as the acceptor, γ-glutamylaspartic acid is formed.[4][5] This transpeptidation reaction is a crucial step in the extracellular breakdown of glutathione, providing a mechanism for salvaging its constituent amino acids.[3][7]

Degradation: The breakdown of γ-L-Glu-Asp can occur through the action of γ-glutamylcyclotransferase, which converts it into 5-oxoproline and aspartate, or through hydrolysis by GGT itself, yielding glutamate (B1630785) and aspartate.[8] As a dipeptide, it is also a product of protein catabolism.

References

- 1. gamma-L-glutamyl-L-aspartate induces specific deficits in long-term memory and inhibits [3H]glutamate binding on hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Gamma-glutamyl transpeptidase in glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 6. Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System [mdpi.com]

- 8. Evidence that the gamma-glutamyl cycle functions in vivo using intracellular glutathione: effects of amino acids and selective inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of γ-Glutamylaspartic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of γ-glutamylaspartic acid in the plant kingdom. This dipeptide, with potential physiological significance, is found in various plant species, particularly in their storage tissues. This document summarizes the current state of knowledge, including qualitative data on its sources, detailed experimental protocols for its identification and quantification, and a visualization of its biosynthetic pathway.

Natural Occurrence of γ-Glutamylaspartic Acid

Table 1: Documented Natural Sources of γ-Glutamylaspartic Acid in Plants

| Plant Species | Common Name | Family | Tissue/Organ of Occurrence | Reference(s) |

| Glycine max | Soybean | Fabaceae | Seeds | [1] |

| Vigna radiata | Mung Bean | Fabaceae | Seeds | [2] |

| Vicia faba | Faba Bean | Fabaceae | Seeds | [2] |

| Asparagus officinalis | Asparagus | Asparagaceae | Storage tissues (inferred) | [1] |

Note: The presence in Asparagus is inferred from the identification of γ-glutamyl dipeptides containing aspartic acid, glutamic acid, and tyrosine in this plant.[1]

Biosynthesis of γ-Glutamylaspartic Acid: The γ-Glutamyl Cycle

The primary route for the synthesis of γ-glutamylaspartic acid and other γ-glutamyl dipeptides in plants is the γ-glutamyl cycle . This metabolic pathway is responsible for the degradation and resynthesis of the antioxidant glutathione (B108866) (GSH). The key enzyme in the formation of γ-glutamyl dipeptides is γ-glutamyltransferase (GGT) .

GGTs are typically located in the apoplast (the space outside the cell plasma membrane) and vacuoles.[3][4] The enzyme catalyzes the transfer of the γ-glutamyl moiety from a donor molecule, most commonly glutathione, to an acceptor molecule, which can be an amino acid, a peptide, or water. When aspartic acid acts as the acceptor, γ-glutamylaspartic acid is formed.

The overall process can be summarized as follows:

-

Glutathione (γ-glutamyl-cysteinyl-glycine) is transported out of the cell into the apoplast.[4]

-

Apoplastic γ-glutamyltransferase (GGT) cleaves the γ-glutamyl group from glutathione.

-

The γ-glutamyl group is transferred to an acceptor amino acid, such as aspartic acid, to form a new γ-glutamyl dipeptide (e.g., γ-glutamylaspartic acid).

-

The remaining dipeptide (cysteinyl-glycine) is further broken down, and the constituent amino acids are transported back into the cell for the resynthesis of glutathione.[5]

This cycle is crucial for salvaging amino acids from extracellular glutathione and is also implicated in redox signaling and stress responses.[3][6]

Signaling Pathway Diagram

Experimental Protocols

The identification and quantification of γ-glutamylaspartic acid in plant tissues typically involve extraction followed by chromatographic separation and detection by mass spectrometry. The following is a representative protocol synthesized from established methodologies for the analysis of amino acids and dipeptides in plant extracts.

Sample Preparation and Extraction

-

Tissue Homogenization : Freeze fresh plant material (e.g., seeds, leaves) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction Solvent : Prepare an extraction solvent of 80% (v/v) methanol (B129727) in water.

-

Extraction : Add the extraction solvent to the powdered plant tissue at a ratio of 10:1 (v/w, e.g., 10 mL solvent for 1 g of tissue).

-

Sonication and Incubation : Sonicate the mixture for 15 minutes in an ice bath, followed by incubation at 4°C for 1 hour with occasional vortexing to ensure thorough extraction.

-

Centrifugation : Centrifuge the extract at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection : Carefully collect the supernatant. For enhanced purity, the supernatant can be passed through a 0.22 µm syringe filter.

-

Drying : Dry the extracted supernatant under a stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution : Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 5% acetonitrile (B52724) in water.

Quantification by LC-MS/MS

-

Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended.[7][8]

-

Chromatographic Column : A reversed-phase C18 column is commonly used for the separation of polar metabolites like dipeptides.

-

Mobile Phases :

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution : A gradient elution from low to high concentration of Mobile Phase B is employed to separate the analytes. A typical gradient might be:

-

0-2 min: 2% B

-

2-10 min: 2% to 98% B

-

10-12 min: 98% B

-

12-12.1 min: 98% to 2% B

-

12.1-15 min: 2% B (re-equilibration)

-

-

Mass Spectrometry :

-

Ionization Mode : Positive electrospray ionization (ESI+).

-

Detection Mode : Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions for γ-glutamylaspartic acid would need to be optimized using a pure standard. The precursor ion would be the [M+H]+ of γ-glutamylaspartic acid, and the product ions would be characteristic fragments.

-

-

Quantification : Absolute quantification is achieved by creating a calibration curve using a certified reference standard of γ-glutamylaspartic acid. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in instrument response.

Experimental Workflow Diagram

Conclusion and Future Perspectives

γ-Glutamylaspartic acid is a component of the plant metabolome, with its presence confirmed in several species, particularly in the seeds of legumes. Its biosynthesis is intricately linked to glutathione metabolism via the γ-glutamyl cycle. While its precise physiological roles are not fully elucidated, it is likely involved in nitrogen storage and transport.

For researchers and professionals in drug development, plant-derived γ-glutamyl dipeptides may offer avenues for exploring novel bioactive compounds. The methodologies outlined in this guide provide a robust framework for the investigation of γ-glutamylaspartic acid in various plant sources. Future research should focus on broader metabolomic screening to establish a more comprehensive quantitative database of its occurrence and to further investigate its physiological functions and potential applications.

References

- 1. γ-Glutamyl Transpeptidase in Transgenic Tobacco Plants. Cellular Localization, Processing, and Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Gamma-glutamyl cycle in plants: a bridge connecting the environment to the plant cell? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Gamma-glutamyl cycle in plants: a bridge connecting the environment to the plant cell? [frontiersin.org]

- 5. A γ-Glutamyl Cyclotransferase Protects Arabidopsis Plants from Heavy Metal Toxicity by Recycling Glutamate to Maintain Glutathione Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.unipd.it [research.unipd.it]

- 7. chem-agilent.com [chem-agilent.com]

- 8. agilent.com [agilent.com]

An In-depth Technical Guide to gamma-Glutamylaspartic Acid: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

gamma-Glutamylaspartic acid (γ-Glu-Asp) is a dipeptide composed of glutamic acid and aspartic acid linked through the gamma-carboxyl group of the glutamic acid residue. This non-proteinogenic dipeptide is found in various biological systems and is implicated in cellular metabolism and signaling. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological relevance of this compound, including detailed experimental considerations for its study.

Chemical Structure and Properties

This compound is a dipeptide with the chemical formula C9H14N2O7.[1] The defining feature of this molecule is the peptide bond formed between the γ-carboxyl group of a glutamic acid residue and the amino group of an aspartic acid residue.

Structural Details

-

IUPAC Name: (2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]butanedioic acid[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Reference |

| Physical State | Solid | [1] |

| Melting Point | 192 - 195 °C | [1][4] |

| Solubility | Slightly soluble in water | [4] |

| pKa Values (estimated) | ||

| α-carboxyl (Asp) | ~1.88-1.99 | [5][6] |

| α-carboxyl (Glu) | ~2.10-2.19 | [5][6] |

| γ-carboxyl (Glu side chain) | ~4.07-4.25 | [5][6] |

| β-carboxyl (Asp side chain) | ~3.65-3.90 | [5][6] |

| α-amino (Glu) | ~9.47-9.67 | [5][6] |

| α-amino (Asp) | ~9.60-9.90 | [5][6] |

Note: The pKa values are estimated based on the pKa values of the individual amino acids, aspartic acid and glutamic acid. The exact pKa values for the dipeptide may vary slightly.

Biological Significance

This compound is involved in the metabolism of glutathione (B108866) and amino acids through the gamma-glutamyl cycle. This cycle is a key pathway for the transport of amino acids across cell membranes in various tissues, including the kidney, liver, and brain.[3][4][7][8]

The Gamma-Glutamyl Cycle

The gamma-glutamyl cycle involves a series of enzymatic reactions that facilitate the uptake of extracellular amino acids. The key enzyme in this cycle is gamma-glutamyltransferase (GGT), which is located on the outer surface of the cell membrane. GGT catalyzes the transfer of the gamma-glutamyl moiety from extracellular glutathione (GSH) to an acceptor amino acid, forming a gamma-glutamyl-amino acid dipeptide that is then transported into the cell. Inside the cell, the gamma-glutamyl moiety is cleaved and the amino acid is released. The cycle is completed by the resynthesis of glutathione.

Although not a central component, this compound can be formed in this cycle when aspartic acid acts as the acceptor for the gamma-glutamyl group from glutathione.

Figure 1. The Gamma-Glutamyl Cycle for amino acid transport.

Experimental Protocols

The study of this compound involves its synthesis, purification, and analysis. The following sections provide an overview of the methodologies that can be employed.

Chemical Synthesis of gamma-Glutamyl Dipeptides

A general method for the synthesis of γ-glutamyl derivatives involves the use of N-phthaloyl-L-glutamic acid anhydride (B1165640).[9][10]

Protocol Overview:

-

Preparation of N-phthaloyl-L-glutamic acid anhydride: L-glutamic acid is reacted with phthalic anhydride at elevated temperatures.

-

Acylation: The resulting anhydride is reacted with the desired amino acid (in this case, aspartic acid) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Deprotection: The N-phthaloyl protecting group is removed using hydrazine (B178648) hydrate.

-

Purification: The final product is purified, typically by ion-exchange chromatography.

Purification of gamma-Glutamyl Peptides

Purification of gamma-glutamyl peptides from a reaction mixture or a biological sample can be achieved using various chromatographic techniques.

Protocol Overview (Ion-Exchange Chromatography):

-

Column Preparation: A Dowex-1 ion-exchange column is prepared and equilibrated with an appropriate buffer.

-

Sample Loading: The sample containing the dipeptide is loaded onto the column.

-

Elution: The column is washed, and the dipeptide is eluted using a gradient of a suitable eluent, such as acetic acid.[11]

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of the target dipeptide using a suitable analytical method.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of amino acids and dipeptides.

Protocol Overview (HPLC Analysis):

-

Sample Preparation: The sample is prepared by deproteinization (e.g., with sulfosalicylic acid) and filtration.[12]

-

Derivatization (Optional but common): The amino acids and dipeptides are derivatized to enhance their detection. Common derivatizing agents include o-phthaldialdehyde (OPA) or phenylisothiocyanate (PITC).[11][13]

-

Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column or an ion-exchange column).[12][14]

-

Detection: The separated compounds are detected using a UV or fluorescence detector.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a known standard.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the analysis of this compound from a biological sample.

Figure 2. General workflow for the analysis of γ-Glu-Asp.

Conclusion

This compound is a dipeptide of significant interest due to its involvement in fundamental biological processes such as amino acid transport via the gamma-glutamyl cycle. A thorough understanding of its chemical properties is essential for the development of robust analytical methods for its detection and quantification. The experimental protocols and workflows outlined in this guide provide a foundation for researchers and drug development professionals to investigate the roles of this and similar dipeptides in health and disease. Further research into the specific signaling functions of this compound may reveal novel therapeutic targets.

References

- 1. Frontiers | Gamma-glutamyl cycle in plants: a bridge connecting the environment to the plant cell? [frontiersin.org]

- 2. Glutamic acid - Wikipedia [en.wikipedia.org]

- 3. The γ-Glutamyl Cycle: A Possible Transport System for Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. Ch27 pKa and pI values [chem.ucalgary.ca]

- 6. Amino Acids [vanderbilt.edu]

- 7. γ-Glutamyl Cycle [flipper.diff.org]

- 8. oxfordreference.com [oxfordreference.com]

- 9. Data for the synthesis of oligo-γ-glutamylglutamines as model compounds for γ-glutamyltransferases (GGTs) and for normalization of activities of different GGTs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A method for manual determination of glutamate, glutamine, GABA and aspartate from brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 13. [Determination of gamma-aminobutyric acid and glutamate in human gastric mucosa by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. helixchrom.com [helixchrom.com]

Gamma-Glutamylaspartic Acid: A Potential Biomarker at the Crossroads of Protein and Glutathione Catabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gamma-glutamylaspartic acid (γ-GAA) is a dipeptide that has garnered increasing interest within the scientific community as a potential biomarker reflecting metabolic shifts, particularly those related to protein and glutathione (B108866) turnover. While not a direct breakdown product of proteins in the conventional sense, its formation is intricately linked to the catabolism of glutathione, a key tripeptide involved in cellular protection, and the availability of aspartate, an amino acid released during protein degradation. This technical guide provides a comprehensive overview of the formation, physiological relevance, and analytical methodologies for γ-GAA, with a focus on its potential utility for researchers, scientists, and drug development professionals in monitoring protein catabolic states.

Introduction

Protein catabolism, the breakdown of proteins into their constituent amino acids, is a fundamental physiological process essential for cellular maintenance, energy production, and the synthesis of new proteins and other nitrogenous compounds. The rate of protein turnover can be indicative of various physiological and pathological states, including muscle wasting, dietary protein intake, and certain diseases. Consequently, the identification of reliable biomarkers to monitor protein catabolism is of significant interest in clinical and research settings.

This compound has emerged as a candidate biomarker in this context. Its biosynthesis is not a direct result of proteolytic cleavage of proteins but rather a transpeptidation reaction catalyzed by the enzyme gamma-glutamyltransferase (GGT). This reaction involves the transfer of a gamma-glutamyl moiety from a donor molecule, primarily glutathione (GSH), to an acceptor amino acid, in this case, aspartate. As aspartate is released during protein breakdown, the levels of γ-GAA may reflect the interplay between glutathione metabolism and protein catabolic rates.

Biosynthesis of this compound

The primary pathway for the formation of γ-GAA is through the activity of gamma-glutamyltransferase (GGT), a membrane-bound enzyme that plays a crucial role in the gamma-glutamyl cycle. This cycle is responsible for the breakdown and synthesis of glutathione.[1][2]

The reaction can be summarized as follows:

Glutathione (γ-glutamyl-cysteinyl-glycine) + Aspartate → γ-Glutamylaspartic acid + Cysteinyl-glycine

This transpeptidation reaction highlights that the synthesis of γ-GAA is dependent on two key substrates:

-

Glutathione (GSH): The primary donor of the gamma-glutamyl group.[2] The availability of extracellular GSH is a critical factor in the rate of γ-GAA formation.

-

Aspartate: The acceptor amino acid. Aspartate is a non-essential amino acid that is a constituent of most proteins. Increased protein catabolism leads to an elevated release of free amino acids, including aspartate, into the extracellular space, thereby increasing its availability for the GGT-mediated reaction.[3][4]

Therefore, the concentration of γ-GAA in biological fluids is hypothesized to be a reflection of both GGT activity and the availability of aspartate from protein breakdown.

Signaling Pathways and Logical Relationships

The formation of this compound is intrinsically linked to the gamma-glutamyl cycle, a key pathway for glutathione metabolism and amino acid transport.

Quantitative Data

Currently, there is a paucity of published data directly quantifying the levels of this compound as a specific byproduct of protein catabolism. However, studies on urinary gamma-glutamyl dipeptides as a whole suggest their potential as biomarkers for various physiological and pathological states. Research has indicated that the levels of these dipeptides can fluctuate in response to factors such as exercise and certain diseases.[2][5]

Further research is required to establish a definitive quantitative relationship between dietary protein intake, rates of muscle protein breakdown, and the urinary excretion of this compound.

Experimental Protocols

The accurate quantification of this compound in biological matrices such as urine and plasma is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this application due to its high sensitivity and specificity.

Principle

The method involves the separation of γ-GAA from other urinary components using liquid chromatography, followed by its detection and quantification using tandem mass spectrometry. Stable isotope-labeled γ-GAA is typically used as an internal standard to ensure accuracy and precision.

Sample Preparation

-

Urine Collection: Collect a 24-hour or spot urine sample.

-

Centrifugation: Centrifuge the urine sample at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

-

Dilution: Dilute the supernatant with an appropriate volume of mobile phase or a suitable buffer. The dilution factor will depend on the expected concentration of the analyte and the sensitivity of the instrument.

-

Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N₁-γ-Glutamylaspartic acid) to the diluted sample.

-

Filtration: Filter the sample through a 0.22 µm filter to remove any remaining particulates before injection into the LC-MS/MS system.

Liquid Chromatography

-

Column: A reversed-phase C18 column is commonly used for the separation of polar compounds like dipeptides.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analyte of interest.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.

-

Column Temperature: The column is typically maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Tandem Mass Spectrometry

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of dipeptides.

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides high selectivity and sensitivity.

-

For γ-GAA: The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be characteristic fragments generated by collision-induced dissociation.

-

For the Internal Standard: Similar transitions are monitored for the stable isotope-labeled analogue.

-

-

Data Analysis: The concentration of γ-GAA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Conclusion and Future Directions

This compound represents a promising, albeit indirect, biomarker of protein catabolism. Its formation at the intersection of glutathione and amino acid metabolism provides a unique window into cellular metabolic status. For researchers, scientists, and drug development professionals, monitoring γ-GAA could offer valuable insights into conditions associated with altered protein turnover, such as sarcopenia, cachexia, and the metabolic response to various therapeutic interventions.

Future research should focus on:

-

Establishing a direct quantitative link: Conducting studies that measure urinary or plasma γ-GAA levels in response to controlled high-protein diets and in patient populations with known high rates of protein catabolism.

-

Method validation: Developing and validating robust and standardized LC-MS/MS methods for the routine analysis of γ-GAA in clinical and research laboratories.

-

Clinical utility: Investigating the clinical utility of γ-GAA as a diagnostic or prognostic biomarker in various diseases characterized by muscle wasting or altered protein metabolism.

By addressing these areas, the full potential of this compound as a valuable tool in the study of protein catabolism can be realized.

References

- 1. journal.waocp.org [journal.waocp.org]

- 2. Comprehensive Dipeptide Analysis Revealed Cancer-Specific Profile in the Liver of Patients with Hepatocellular Carcinoma and Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alanine and aspartate aminotransferase and glutamine-cycling pathway: Their roles in pathogenesis of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Physiological Effects of Gamma-Glutamyl Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-glutamyl peptides (γ-GPs) are a unique class of peptides characterized by an isopeptide bond between the γ-carboxyl group of a glutamic acid residue and the amino group of an amino acid.[1] This γ-linkage confers significant resistance to gastrointestinal digestion and peptidases, resulting in higher stability and a longer half-life in vivo compared to standard α-peptides.[1] These molecules play crucial roles in a wide array of physiological processes, from serving as central intermediates in antioxidant defense to modulating taste perception and cellular signaling.

Key examples of physiologically significant γ-GPs include γ-L-glutamyl-L-cysteine, the direct precursor to the master antioxidant glutathione (B108866) (GSH), and various "kokumi" peptides like γ-glutamyl-valyl-glycine (γ-Glu-Val-Gly), which enhance the mouthfulness, continuity, and richness of foods.[1] Their diverse functions are primarily mediated through two major pathways: the intracellular glutathione synthesis pathway and the extracellular modulation of the calcium-sensing receptor (CaSR).[1] This guide provides an in-depth exploration of the synthesis, metabolism, and multifaceted physiological effects of these peptides, supported by quantitative data, experimental protocols, and pathway visualizations.

Biosynthesis and Metabolism

Gamma-glutamyl peptides are produced and metabolized through two primary, distinct pathways: intracellular de novo synthesis and extracellular enzymatic modification by γ-glutamyltransferase (GGT).[1]

Intracellular Synthesis: The Glutathione Pathway

The primary route for the de novo synthesis of γ-glutamyl peptides occurs within the cell as a crucial step in glutathione (GSH) synthesis. This process is catalyzed by two ATP-dependent enzymes:

-

Glutamate-Cysteine Ligase (GCL): This enzyme catalyzes the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine. This is the rate-limiting step in GSH synthesis.[2] Due to its broad substrate specificity, GCL can also ligate glutamate to other amino acids, leading to the production of various γ-glutamyl dipeptides.[3]

-

Glutathione Synthetase (GS): This enzyme adds a glycine (B1666218) residue to γ-glutamylcysteine to form glutathione.[2][4] GS can also use other γ-glutamyl dipeptides as substrates to produce tripeptides.[2]

Extracellular Metabolism: γ-Glutamyltransferase (GGT)

Gamma-glutamyltransferase (GGT) is a cell-surface enzyme that plays a dual role in the metabolism of extracellular glutathione and other γ-glutamyl compounds.[5][6]

-

Hydrolysis: GGT can hydrolyze the γ-glutamyl bond, releasing the γ-glutamyl moiety and the remaining peptide (e.g., cysteinyl-glycine from GSH).[4][6]

-

Transpeptidation: GGT can transfer the γ-glutamyl group from a donor molecule (like GSH) to an acceptor, which can be an amino acid or another peptide, thereby generating new γ-glutamyl peptides.[4][5][6]

This enzymatic activity is crucial for the breakdown of extracellular GSH, allowing for the recapture of its constituent amino acids by the cell.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae | PLOS One [journals.plos.org]

- 3. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 6. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of gamma-Glutamylaspartic Acid in Neuroendocrine Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-Glutamylaspartic acid (γ-Glu-Asp) is a dipeptide with structural similarities to the key excitatory neurotransmitters, glutamate (B1630785) and aspartate. While research on its specific role in neuroendocrine function is in its early stages, its potential to interact with glutamatergic pathways suggests it may be a subtle but significant modulator of hormonal regulation. This technical guide provides a comprehensive overview of the current understanding of γ-Glu-Asp, including its biosynthesis, metabolism, and known neuroactive properties. We present available quantitative data, detail experimental protocols for its study, and propose putative signaling pathways. This document serves as a foundational resource for researchers and drug development professionals interested in exploring the physiological and therapeutic potential of this and other gamma-glutamyl dipeptides in the neuroendocrine system.

Introduction

The neuroendocrine system, a complex network of interactions between the nervous and endocrine systems, governs a vast array of physiological processes, including growth, metabolism, stress response, and reproduction. At the heart of this regulation are neurotransmitters that modulate the release of hormones from the hypothalamus and pituitary gland. The excitatory amino acids, L-glutamate and L-aspartate, are well-established as primary mediators of neuroendocrine control, influencing the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes.[1][2]

Gamma-glutamyl dipeptides are a class of molecules formed by the linkage of a gamma-glutamyl moiety to an amino acid.[3] While the most well-known of these is the antioxidant glutathione (B108866) (γ-glutamyl-cysteinyl-glycine), other dipeptides such as this compound (γ-Glu-Asp) are emerging as potentially bioactive molecules in the central nervous system. Given that both glutamate and aspartate are potent neuroendocrine regulators, their dipeptide combination, γ-Glu-Asp, warrants investigation as a potential endogenous modulator.

This guide will synthesize the limited but intriguing data on γ-Glu-Asp, providing a framework for future research into its role in neuroendocrine signaling.

Biosynthesis and Metabolism of γ-Glu-Asp

The primary enzyme implicated in the metabolism of gamma-glutamyl peptides is gamma-glutamyl transpeptidase (GGT).[4] GGT is a membrane-bound enzyme that catalyzes the transfer of a gamma-glutamyl group from a donor, such as glutathione, to an acceptor molecule, which can be an amino acid like aspartate.[4]

Biosynthesis

The synthesis of γ-Glu-Asp is believed to occur via the action of GGT in a transpeptidation reaction. In this proposed pathway, glutathione (GSH) serves as the γ-glutamyl donor, and L-aspartate acts as the acceptor.

Caption: Proposed biosynthesis of γ-Glu-Asp via γ-Glutamyl Transpeptidase.

Degradation

The degradation of γ-Glu-Asp would also be catalyzed by GGT, through hydrolysis, breaking the dipeptide into its constituent amino acids, glutamate and aspartate.

Caption: Proposed degradation of γ-Glu-Asp via hydrolysis by GGT.

Quantitative Data

Quantitative data on endogenous levels of γ-Glu-Asp in neuroendocrine tissues are scarce. However, one study provides a critical piece of information regarding its concentration in the brain.

| Tissue | Species | Concentration | Method | Reference |

| Cerebral Cortex | Rat | Not detected (> 1 µM) | HPLC | [5] |

This finding suggests that γ-Glu-Asp is not a highly abundant dipeptide in the general brain parenchyma under normal physiological conditions. Its presence and concentration in specific neuroendocrine nuclei, such as the hypothalamus and pituitary, remain to be determined.

Neuroactive Properties and Potential Neuroendocrine Role

While direct evidence for the neuroendocrine effects of γ-Glu-Asp is lacking, its known interactions with the glutamatergic system provide a basis for hypothesizing its potential roles.

A key study demonstrated that γ-L-glutamyl-L-aspartate (γ-LGLA) can partially inhibit the binding of L-[3H]glutamate to crude membrane preparations from the hippocampus and striatum. This suggests that γ-Glu-Asp may act as a ligand at glutamate receptors, which are abundant in the hypothalamus and pituitary and are crucial for neuroendocrine regulation.

Putative Signaling Pathway

Based on its interaction with glutamate binding sites, γ-Glu-Asp could potentially modulate neuroendocrine function by influencing the activity of glutamate receptors on hypothalamic neurons, such as those that synthesize and release Gonadotropin-Releasing Hormone (GnRH).

Caption: Hypothesized signaling pathway for γ-Glu-Asp in a hypothalamic neuron.

Given that both aspartate and glutamate can stimulate GnRH release, leading to the secretion of luteinizing hormone (LH) from the pituitary, it is plausible that γ-Glu-Asp could have similar, albeit likely more nuanced, effects.[1]

Experimental Protocols

The study of γ-Glu-Asp requires sensitive and specific analytical methods to detect and quantify it in complex biological matrices.

Sample Preparation from Brain Tissue

-

Tissue Homogenization: Brain tissue (e.g., hypothalamus, pituitary) is rapidly dissected and frozen. The frozen tissue is then sonicated in a methanol-water solution (9:1, v/v) to precipitate proteins and extract small molecules.[5]

-

Protein Precipitation: The homogenate is centrifuged at high speed to pellet the precipitated proteins.

-

Supernatant Collection: The resulting supernatant, containing the amino acids and dipeptides, is collected for analysis.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

A robust method for the quantification of γ-Glu-Asp involves derivatization followed by LC-MS/MS analysis.

-

Derivatization: The extracted sample is derivatized with a reagent such as o-phthaldialdehyde (OPA) to allow for fluorescent or electrochemical detection and to improve chromatographic separation.[6]

-

Chromatographic Separation: The derivatized sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reverse-phase column is typically used with a gradient elution of a mobile phase containing an ion-pairing agent like heptafluorobutyric acid (HFBA) to achieve separation of polar analytes.[7]

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of the derivatized γ-Glu-Asp.

Caption: Experimental workflow for the analysis of γ-Glu-Asp.

Future Directions and Conclusion

The study of this compound in the context of neuroendocrine systems is a nascent field with significant potential. While direct evidence of its role is currently limited, its structural relationship to potent neuroendocrine regulators and its demonstrated interaction with glutamate binding sites provide a strong rationale for further investigation.

Future research should focus on:

-

Developing highly sensitive analytical methods to determine the presence and concentration of γ-Glu-Asp in specific neuroendocrine tissues like the hypothalamus and pituitary under various physiological conditions.

-

Investigating the direct effects of γ-Glu-Asp administration on the release of hypothalamic and pituitary hormones, both in vitro using tissue explants and in vivo in animal models.

-

Characterizing the specific receptor subtypes with which γ-Glu-Asp interacts and its binding affinity relative to glutamate and aspartate.

-

Elucidating the precise enzymatic pathways and their kinetics for the synthesis and degradation of γ-Glu-Asp in neuroendocrine cells.

References

- 1. Stimulation of gonadotropin secretion in prepubertal monkeys after hypothalamic excitation with aspartate and glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutamate and aspartate immunoreactivity in hypothalamic presynaptic axons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

Methodological & Application

Application Note: Quantification of γ-Glutamylaspartic Acid using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Glutamylaspartic acid is a dipeptide formed through the activity of γ-glutamyltransferase (GGT), an enzyme that plays a crucial role in glutathione (B108866) metabolism by transferring the γ-glutamyl moiety from glutathione to acceptor amino acids. The quantification of γ-glutamyl dipeptides is of growing interest in biomedical research as they are potential biomarkers for various physiological and pathological states, including liver disease, cancer, and metabolic disorders. This application note provides a detailed protocol for the sensitive and specific quantification of γ-Glutamylaspartic acid in biological samples using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Principle

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve efficient separation of the polar analyte, γ-Glutamylaspartic acid, from complex biological matrices. HILIC is particularly well-suited for retaining and separating highly polar compounds that show poor retention in reversed-phase chromatography. Following chromatographic separation, the analyte is detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for γ-Glutamylaspartic acid. Stable isotope-labeled internal standards can be employed to ensure high accuracy and precision.

Experimental Protocols

Sample Preparation (from Plasma/Serum)

-

Thawing: Thaw frozen plasma or serum samples on ice.

-

Protein Precipitation: To 100 µL of the sample, add 400 µL of ice-cold methanol (B129727) (containing an appropriate internal standard, e.g., stable isotope-labeled γ-Glutamylaspartic acid).

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% acetonitrile (B52724) with 10 mM ammonium (B1175870) formate (B1220265) and 0.15% formic acid).[1]

-

Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

-

Transfer: Transfer the clear supernatant to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (HILIC):

-

Column: A HILIC column suitable for polar analytes, such as an Acquity BEH Amide column (2.1 x 100 mm, 1.7 µm).[1]

-

Mobile Phase A: 10 mM Ammonium Formate in water with 0.15% Formic Acid.

-

Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.15% Formic Acid.

-

Gradient Elution:

-

0-2 min: 95% B

-

2-12 min: 95% to 50% B

-

12-15 min: 50% B

-

15.1-18 min: 95% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Temperature: 150°C.

-

Desolvation Temperature: 500°C.

-

Capillary Voltage: 3.0 kV.

-

Gas Flow:

-

Desolvation Gas: 800 L/hr

-

Cone Gas: 50 L/hr

-

-

MRM Transitions: (Note: These are predicted transitions and should be optimized empirically.)

-

Quantifier: To be determined (e.g., based on the fragmentation of the protonated molecule).

-

Qualifier: To be determined (a secondary, less intense fragment ion).

-

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of calibration standards of γ-Glutamylaspartic acid in a surrogate matrix (e.g., stripped serum or water). The concentration range should encompass the expected levels in the samples.

-

Quantification: The concentration of γ-Glutamylaspartic acid in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

-

Software: Use the instrument's software for data acquisition and analysis.

Data Presentation

The following tables summarize the expected chromatographic and mass spectrometric parameters for γ-Glutamylaspartic acid and related compounds.

Table 1: Chromatographic Parameters

| Compound | Retention Time (min) (Estimated) | Column Chemistry |

| γ-Glutamylaspartic acid | ~ 5-7 | HILIC (Amide) |

| Glutamic Acid | ~ 4-6 | HILIC (Amide) |

| Aspartic Acid | ~ 3-5 | HILIC (Amide) |

Table 2: Mass Spectrometric Parameters (Illustrative)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| γ-Glutamylaspartic acid | 263.08 | 130.05 | 84.04 | 15 |

| Glutamic Acid | 148.06 | 84.04 | 130.05 | 12 |

| Aspartic Acid | 134.05 | 74.02 | 116.03 | 10 |

Note: The MRM transitions for γ-Glutamylaspartic acid are illustrative and should be optimized based on experimental data. The precursor ion corresponds to [M+H]+. Product ions are typically derived from the fragmentation of the glutamyl moiety (e.g., pyroglutamate (B8496135) at m/z 130.05 or its further fragment at m/z 84.04).

Visualizations

Signaling Pathway

Caption: The γ-Glutamyl Cycle and formation of γ-Glutamylaspartic acid.

Experimental Workflow

Caption: Workflow for γ-Glutamylaspartic acid quantification.

References

Application Notes and Protocols for Pre-Column Derivatization Techniques in Amino Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for three common pre-column derivatization techniques used in the analysis of amino acids by High-Performance Liquid Chromatography (HPLC). The methods described are Dansyl Chloride (Dns-Cl), o-Phthalaldehyde/9-Fluorenylmethyl chloroformate (OPA/FMOC), and Phenylisothiocyanate (PITC).

These techniques enhance the detection of amino acids, which generally lack strong chromophores or fluorophores, by covalently attaching a tag that allows for sensitive UV or fluorescence detection.[1][2] The choice of derivatization reagent is critical and depends on the specific requirements of the analysis, such as sensitivity, the range of amino acids to be quantified, and available instrumentation.

Dansyl Chloride (Dns-Cl) Derivatization

Dansyl chloride reacts with primary and secondary amino groups of amino acids under alkaline conditions to produce stable, intensely fluorescent N-dansyl-amino acid derivatives.[1][3] These derivatives can be readily detected by fluorescence or UV detectors, offering high sensitivity.[1]

Reaction Principle

The sulfonyl chloride group of dansyl chloride is highly electrophilic and reacts with the unprotonated amino group of an amino acid in an alkaline environment (pH 9.5-10.0).[1] This nucleophilic substitution reaction results in the formation of a stable sulfonamide bond.

Quantitative Data Summary

| Parameter | Value | References |

| Amino Acid Coverage | Primary and Secondary Amines | [3] |

| Reaction Time | 30 - 120 minutes | [4][5] |

| Reaction Temperature | 25°C - 60°C | [4][5][6] |

| Derivative Stability | Stable for several hours after quenching; light-sensitive | [4][7] |

| Limit of Detection (LOD) | Low picomole to femtomole range | [1] |

| Limit of Quantification (LOQ) | Picomole range | [1] |

Experimental Protocol

Materials and Reagents:

-

Dansyl Chloride solution (50 mM in acetonitrile)[1]

-

Sodium Bicarbonate/Carbonate buffer (100 mM, pH 9.8)[1]

-

Ammonium (B1175870) Hydroxide (B78521) (10% v/v in water) for quenching[1]

-

Amino acid standards or sample extract

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (optional, for mobile phase)

-

C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 2.7 µm)[5]

Sample Preparation (for biological samples):

-

To 100 µL of sample (e.g., plasma, cell lysate), add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

Derivatization Procedure:

-

Reconstitute the dried sample extract or take an aliquot of amino acid standard solution in 50 µL of 100 mM Sodium Bicarbonate/Carbonate buffer (pH 9.8).

-

Add 50 µL of 50 mM Dansyl Chloride solution.[6]

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture at 25°C for 60 minutes in the dark.[6] Alternatively, incubation can be performed at higher temperatures for shorter durations (e.g., 60°C for 60 minutes).[4][5]

-

Quench the reaction by adding 10 µL of 10% ammonium hydroxide to consume excess dansyl chloride.[1]

-

Vortex the mixture.

-

The sample is now ready for HPLC analysis. If necessary, it can be diluted with the initial mobile phase.

HPLC Analysis Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm)[5]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A linear gradient from 10% to 95% B over 20 minutes is a typical starting point.

-

Flow Rate: 0.5 mL/min[5]

-

Column Temperature: 40°C

-

Detection (Fluorescence): Excitation: ~328 nm, Emission: ~530 nm[5]

-

Detection (UV): 254 nm

Workflow Diagram

OPA/FMOC Derivatization

This dual-reagent method allows for the comprehensive analysis of both primary and secondary amino acids. o-Phthalaldehyde (OPA) reacts rapidly with primary amino acids in the presence of a thiol to form fluorescent isoindole derivatives.[2] Subsequently, 9-Fluorenylmethyl chloroformate (FMOC-Cl) is used to derivatize secondary amino acids, which do not react with OPA.[2] This method is well-suited for automation.[8]

Reaction Principle

First, OPA reacts with the primary amino group of an amino acid and a thiol (e.g., 3-mercaptopropionic acid, MPA) at a high pH to form a fluorescent isoindole derivative. Following this, FMOC-Cl reacts with the secondary amino groups (like in proline) to form a different fluorescent derivative.

Quantitative Data Summary

| Parameter | Value | References |

| Amino Acid Coverage | Primary and Secondary Amines | [2] |

| Reaction Time | ~1-2 minutes (automated) | [2] |

| Reaction Temperature | Room Temperature | [8] |

| Derivative Stability | OPA derivatives are less stable and should be analyzed promptly; FMOC derivatives are more stable. | [9][10] |

| Limit of Detection (LOD) | ~0.9 pmol (UV detection) | [11][12] |

| Limit of Quantification (LOQ) | ~3.8 pmol (UV detection) | [11][12] |

Experimental Protocol

Materials and Reagents:

-

Boric Acid Buffer: 0.4 M, pH 10.2[2]

-

OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol, then add 9 mL of 0.4 M boric acid buffer and 100 µL of 3-mercaptopropionic acid (MPA).[2]

-

FMOC Reagent: Dissolve 2.5 mg of FMOC-Cl in 1 mL of acetonitrile.[2]

-

Amino acid standards or sample

-

C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 3.5 µm)

-

Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8

-

Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)

Automated Derivatization Procedure (example for an autosampler program):

-

Transfer 1 µL of the amino acid standard or sample into a vial.[2]

-

Add 2.5 µL of Boric Acid Buffer and mix.[2]

-

Add 0.5 µL of OPA reagent and mix.[2]

-

Allow the reaction to proceed for 1 minute.[2]

-

Add 0.5 µL of FMOC reagent and mix.[2]

-

Inject an appropriate volume (e.g., 1 µL) of the final mixture onto the HPLC column.[2]

HPLC Analysis Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8

-

Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)

-

Gradient: A suitable gradient to separate all derivatives, for example, a linear gradient from 2% to 57% B in 18 minutes.

-

Flow Rate: 2.0 mL/min

-

Column Temperature: 40°C

-

Detection (Fluorescence):

-

OPA-derivatives: Excitation: 340 nm, Emission: 450 nm

-

FMOC-derivatives: Excitation: 266 nm, Emission: 305 nm

-

Wavelength switching is required during the run.

-

-

Detection (UV): OPA-derivatives at 338 nm and FMOC-derivatives at 262 nm.[8]

Workflow Diagram```dot

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. lcms.cz [lcms.cz]

- 12. agilent.com [agilent.com]

Application Notes and Protocols for Mass Spectrometry-Based Identification of Glutamic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutamic acid, a non-essential amino acid, is a fundamental component of proteins and a key neurotransmitter in the central nervous system. Its derivatives play crucial roles in various biological processes, including metabolism and cellular signaling. The accurate identification and quantification of these derivatives are vital in fields ranging from metabolomics and clinical research to the food industry.[1][2] Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), has become an indispensable tool for this purpose.

However, the analysis of glutamic acid and its derivatives presents challenges due to their high polarity, which can lead to poor retention in reversed-phase liquid chromatography and low volatility for gas chromatography.[1] To overcome these issues, various analytical strategies have been developed, including methods for underivatized analysis and the use of chemical derivatization to enhance analytical performance.[1][3]

This document provides detailed application notes and protocols for the identification and quantification of glutamic acid derivatives using mass spectrometry, covering both underivatized and derivatized approaches.

Part 1: Quantitative Analysis of Underivatized Glutamic Acid Derivatives by LC-MS/MS

Principle

Direct analysis of highly polar compounds like glutamic acid without derivatization is advantageous as it simplifies sample preparation and reduces potential experimental errors.[1] The primary challenge is achieving sufficient chromatographic retention and separation from other polar analytes. This can be accomplished by using an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), in the mobile phase. The ion-pairing reagent associates with the charged amino acid, increasing its hydrophobicity and enabling its retention on a reversed-phase column.[1] This approach, combined with the specificity and sensitivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, allows for robust and accurate quantification.[1]

Experimental Protocol: Underivatized Analysis in Cell Media

This protocol is based on a method for the rapid and sensitive quantification of glutamine, glutamic acid, asparagine, and aspartic acid in cell media.[1]

1. Sample Preparation

-

Standard Preparation: Prepare stock solutions of glutamic acid and its derivatives in a suitable solvent (e.g., water or 0.1 N HCl). Create a series of calibration standards by serial dilution.

-

Sample Extraction: For cell media samples, perform a protein precipitation step. Add a 3-fold excess of cold methanol (B129727) to the cell media sample.

-

Vortex and Centrifuge: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Collection: Carefully collect the supernatant and transfer it to an LC-MS vial for analysis.

2. LC-MS/MS System and Conditions

-

LC System: Agilent 1290 Infinity UHPLC System or equivalent.[1]

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS with Agilent Jet Stream source or equivalent.[1]

-

Column: A suitable reversed-phase column (e.g., C18).

Table 1: LC Method Parameters

| Parameter | Setting |

| Mobile Phase A | Water with 0.1% Heptafluorobutyric Acid (HFBA) |

| Mobile Phase B | Acetonitrile with 0.1% Heptafluorobutyric Acid (HFBA) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 0 min - 2% B |

| 5 min - 40% B | |

| 5.1 min - 90% B | |

| 6 min - 90% B | |

| 6.1 min - 2% B | |

| 8 min - 2% B |

Table 2: MS Source and Compound-Dependent Parameters

| Parameter | Setting |

| Ionization Mode | Positive Ionization (Agilent Jet Stream ESI) |

| Gas Temperature | 325°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Sheath Gas Temp. | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 4000 V |

Table 3: MRM Transitions and Optimized Parameters for Glutamic Acid

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (V) |

| Glutamic Acid | 148.1 | 84.1 | 130 | 15 |

| 148.1 | 130.1 | 130 | 5 | |

| Glutamine | 147.1 | 84.1 | 125 | 15 |

| 147.1 | 130.1 | 125 | 5 |

Note: The use of an ion-pairing agent allows for baseline separation of glutamine and glutamic acid, preventing signal interference between these near-isobaric compounds.[1]

Workflow for Underivatized Analysis

Caption: Experimental workflow for the analysis of underivatized glutamic acid derivatives.

Part 2: Analysis via Chemical Derivatization

Principle

Chemical derivatization is a powerful strategy to improve the analytical properties of amino acids for both GC-MS and LC-MS.[3] The main goals of derivatization are to:

-

Increase Volatility: For GC analysis, polar functional groups (-COOH, -NH2) are converted into less polar, more volatile groups.

-

Enhance Chromatographic Retention: For LC, derivatization can increase the hydrophobicity of the analytes, leading to better retention on reversed-phase columns.[4]

-

Improve Ionization Efficiency: Attaching a chemical tag can enhance the ionization of the analyte in the MS source.[3]

Common derivatization approaches include silylation, acylation, and esterification.[5]

Protocol 1: GC-MS Analysis using Silylation Derivatization

This protocol uses N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to derivatize the active hydrogens on glutamic acid, making it suitable for GC-MS analysis.

1. Sample Preparation and Derivatization

-

Drying: Aliquot the sample (e.g., 50 µL of an amino acid standard mix) into a reaction vial and dry it completely under a stream of nitrogen or using a vacuum centrifuge. Moisture sensitivity is a key concern for silylation reactions.

-

Reagent Addition: Add 100 µL of neat MTBSTFA followed by 100 µL of a suitable solvent like acetonitrile.

-

Reaction: Cap the vial tightly and heat at 100°C for 4 hours to ensure complete derivatization.

-

Neutralization (Optional): After cooling, the sample can be neutralized with sodium bicarbonate before injection.

2. GC-MS System and Conditions

-

GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: SLB™-5ms capillary column (20 m x 0.18 mm I.D. x 0.18 µm) or equivalent.

-

Carrier Gas: Helium.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, then ramp to 360°C. A slow initial ramp is needed to resolve early eluting derivatives.

-

MS Detection: Electron Ionization (EI) mode. The resulting spectra will show characteristic fragments for TBDMS derivatives, such as losses of a methyl group (M-15) or a tert-butyl group (M-57).

Protocol 2: LC-MS/MS Analysis using Two-Step Derivatization

This protocol is based on a method to distinguish glutamine from glutamic acid by derivatizing both the amino and carboxyl groups.[5]

1. Sample Preparation and Derivatization

-

Drying: Dry an aliquot of the sample (e.g., 30 µL of a 1mM stock solution) in a reaction vial using a vacuum centrifuge.[5]

-

Step 1 (Amino Group): Add 240 µL of a mixture of dimethylformamide dimethyl acetal (B89532) (DMF-DMA), acetonitrile, and methanol (2:5:5 by volume). Let it react for 10 minutes at room temperature. This step forms a Schiff base with the amino group.[5]

-

Drying: Dry the sample under a gentle stream of nitrogen.

-

Step 2 (Carboxyl Group): Add a solution of 3N HCl in isobutanol. Heat at 65°C for 50 minutes. This step esterifies the carboxylic acid groups. A longer reaction time ensures complete derivatization of both carboxyl groups on glutamic acid.[5]

-

Final Preparation: Dry the sample again and reconstitute in a mobile phase-compatible solvent (e.g., 50% methanol in water with 1% acetic acid) for LC-MS/MS analysis.[5]

2. LC-MS/MS Analysis

-

System: A standard LC-MS/MS system operating in positive ESI mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used to detect specific neutral losses that differentiate the derivatives. For example, the derivatized glutamine shows a characteristic neutral loss of 73 Da, while derivatized glutamic acid shows a neutral loss of 102 Da.[5]

Workflow for Derivatization-Based Analysis

Caption: General workflow for analyzing glutamic acid derivatives using chemical derivatization.

Part 3: Understanding Fragmentation Patterns

The identification of glutamic acid derivatives relies heavily on interpreting their fragmentation patterns in tandem mass spectrometry (MS/MS). The structure of the derivative, such as the linkage in a dipeptide, significantly influences how it fragments.

Key Fragmentation Pathways for Protonated Peptides:

-

α-Linked Glutamic Acid Dipeptides (H-Glu-Xxx-OH): These are characterized by the neutral loss of water (H₂O) and the elimination of the C-terminal residue plus carbon monoxide (H-Xxx-OH + CO) to form the glutamic acid immonium ion at m/z 102.[6][7]

-

γ-Linked Glutamic Acid Dipeptides (H-Glu(Xxx-OH)-OH): In contrast to α-linked peptides, these derivatives typically do not lose water. Instead, they show a characteristic loss of ammonia (B1221849) (NH₃) and elimination of the side-chain residue (H-Xxx-OH) to form an ion at m/z 130.[6][7]

-

N-Terminal Glutamic Acid/Glutamine: Peptides with glutamic acid or glutamine at the N-terminus readily undergo an initial loss of water or ammonia, respectively, leading to cyclization of the N-terminal residue to form pyroglutamic acid.[8] This cyclization can alter subsequent fragmentation pathways.

A common fragment ion for glutamine-containing peptides is observed at m/z 84, formed after an initial loss of ammonia followed by the loss of CO and the adjacent residue.[6][9]

Fragmentation Pathway Diagram

Caption: Distinguishing fragmentation pathways for α- and γ-linked glutamyl dipeptides.

Part 4: Application Example - Glutamic Acid Derivatives in Soy Sauce

This example demonstrates the application of UPLC-MS/MS to identify and quantify various glutamic acid derivatives in a complex food matrix.[2][10]

Methodology Summary

-

Sample Preparation: An acidic fraction of soy sauce was prepared using anion-exchange solid-phase extraction (SPE) to isolate glutamic acid and its derivatives.[2][10]

-

Analysis: The extracted fraction was analyzed by UPLC-MS/MS and UPLC-TOF-MS for identification and quantification. Selected reaction monitoring (SRM) was used for quantification of known derivatives.[2][10]

Table 4: Concentration of Glutamic Acid Derivatives in Soy Sauce

| Derivative Class | Concentration (mg/kg) |

| Pyroglutamyl dipeptides | 770 |

| Lactoyl amino acids | 135 |

| γ-Glutamyl dipeptides | 70 |

| N-succinoylglutamic acid | 5 |

Data sourced from a study on soy sauce, demonstrating the diversity of derivatives that can be identified.[2][10]

Part 5: Important Considerations and Troubleshooting

-

In-Source Cyclization: Free glutamine and glutamic acid can cyclize to form pyroglutamic acid (pGlu) in the electrospray ionization source.[11] This artifact can lead to inaccurate quantification. To mitigate this, it is crucial to achieve chromatographic separation of glutamic acid, glutamine, and pyroglutamic acid.[11]

-

Internal Standards: The use of stable isotope-labeled internal standards (e.g., glutamic acid-d5) is highly recommended for accurate quantification.[12][13] They can correct for matrix effects, extraction variability, and in-source phenomena like cyclization.[11]

-

Derivatization Completeness: Incomplete derivatization can lead to multiple derivative forms for a single analyte, complicating analysis and affecting accuracy. Reaction conditions (time, temperature, reagent concentration) must be optimized to ensure the reaction goes to completion.[5]

-

Matrix Effects: Biological samples and food matrices are complex and can cause ion suppression or enhancement in the MS source.[14] Proper sample cleanup, such as solid-phase extraction (SPE) or protein precipitation, is essential to minimize these effects.[2][14]

References

- 1. agilent.com [agilent.com]

- 2. Identification and quantitation of new glutamic acid derivatives in soy sauce by UPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. research.cbc.osu.edu [research.cbc.osu.edu]

- 6. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [Sample preparation and bioanalysis in mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of γ-Glutamylaspartic Acid in Food Science: Enhancing Flavor and Mouthfeel

For Researchers, Scientists, and Drug Development Professionals

Application Notes

γ-Glutamylaspartic acid (γ-Glu-Asp) is a dipeptide belonging to the family of γ-glutamyl peptides, which are increasingly recognized in food science for their ability to impart a "kokumi" sensation. The term kokumi, originating from Japanese, describes a desirable sensory quality characterized by richness, mouthfulness, thickness, and a long-lasting flavor impression.[1][2][3] While not possessing a distinct taste on its own, γ-Glu-Asp and other kokumi peptides act as flavor enhancers, modulating and amplifying the fundamental tastes of sweet, salty, and umami.[3]

The primary application of γ-Glutamylaspartic acid in the food industry is as a flavor modulator and enhancer. Its ability to impart a sense of richness and complexity makes it a valuable ingredient in a variety of products, including soups, sauces, broths, savory snacks, and plant-based meat alternatives. By enhancing the overall flavor profile, γ-Glu-Asp can contribute to salt reduction strategies without compromising taste.[4]

The mechanism behind the kokumi sensation involves the activation of the calcium-sensing receptor (CaSR), a G protein-coupled receptor found on the tongue.[5][6] γ-Glutamyl peptides, including γ-Glu-Asp, act as positive allosteric modulators of the CaSR.[7][8] This means they enhance the receptor's sensitivity to calcium ions, leading to a downstream signaling cascade that results in the perception of a fuller, more complex, and lasting taste.

Quantitative Data

While specific sensory data for γ-Glutamylaspartic acid is not extensively documented in publicly available literature, the following tables provide representative quantitative data for other known kokumi γ-glutamyl peptides to serve as a benchmark for research and development.

Table 1: Sensory Thresholds of Representative γ-Glutamyl Peptides

| γ-Glutamyl Peptide | Kokumi Threshold Concentration | Sensory Characteristics | Reference |

| γ-Glutamyl-valyl-glycine (γ-Glu-Val-Gly) | Reported to be 12.8 times stronger than Glutathione | Potent kokumi, enhances mouthfulness | [3] |

| γ-Glutamyl-glutamic acid (γ-Glu-Glu) | 17.5 µmol/kg | Kokumi, enhances umami | [4] |

| γ-Glutamyl-leucine (γ-Glu-Leu) | 3.3 - 9.4 mmol/L (for unspecific sensation) | Enhances mouthfulness and complexity in savory matrix | [9] |

| γ-Glutamyl-valine (γ-Glu-Val) | 3.3 - 9.4 mmol/L (for unspecific sensation) | Enhances mouthfulness and complexity in savory matrix | [9] |

| Glutathione (γ-Glu-Cys-Gly) | Not specified | Kokumi, continuity | [10] |

Table 2: Representative LC-MS/MS Parameters for Quantification of Related Amino Acids

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| Glutamic Acid | 148.1 | 84.1 | Not specified | [11] |

| Aspartic Acid | 134.1 | 74.1 | Not specified | [11] |

| Glutamine | 147.1 | 84.1 | Not specified | [11] |

| Asparagine | 133.1 | 74.1 | Not specified | [11] |

Note: These parameters are for the underivatized parent amino acids and would require optimization for the dipeptide γ-Glutamylaspartic acid.

Experimental Protocols

Protocol 1: Sensory Evaluation of γ-Glutamylaspartic Acid for Kokumi Effect

Objective: To determine the taste-enhancing ("kokumi") properties of γ-Glutamylaspartic acid in a food matrix.

Materials:

-

γ-Glutamylaspartic acid (food grade)

-

Basic food matrix (e.g., a simple chicken or vegetable broth with a standardized low concentration of salt and monosodium glutamate)

-

Deionized water for palate cleansing

-

Trained sensory panel (10-15 members)

-

Sensory evaluation booths with controlled lighting and temperature

-

Standardized sample presentation vessels

Methodology:

-

Panel Training: Train panelists to recognize and score the intensity of "kokumi" attributes such as mouthfulness, thickness, and flavor continuity using reference standards (e.g., solutions containing known kokumi peptides like glutathione).[12]

-

Sample Preparation:

-

Prepare a control sample of the basic food matrix.

-

Prepare a series of test samples by dissolving γ-Glutamylaspartic acid into the basic food matrix at varying concentrations (e.g., 0.01%, 0.05%, 0.1% w/v). The exact range should be determined through preliminary testing.

-

-

Sensory Evaluation:

-

Conduct the evaluation in individual sensory booths to prevent interaction between panelists.[12]

-

Present the samples, including the control, in a randomized and blind-coded manner.

-

Instruct panelists to rinse their mouths with deionized water before tasting each sample.

-

Ask panelists to rate the intensity of predefined sensory attributes (e.g., saltiness, umami, sweetness, bitterness, mouthfulness, thickness, long-lastingness) on a structured scale (e.g., a 15-cm line scale or a 9-point hedonic scale).[13]

-

-

Data Analysis:

-

Analyze the collected data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences in the perceived sensory attributes between the control and the test samples.

-

Protocol 2: Quantification of γ-Glutamylaspartic Acid in a Food Matrix by HPLC-MS/MS

Objective: To accurately quantify the concentration of γ-Glutamylaspartic acid in a liquid food sample.

Materials:

-

Liquid food sample (e.g., soup, sauce)

-

γ-Glutamylaspartic acid standard

-

Stable isotope-labeled internal standard (if available)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup

-

HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)

-

Reversed-phase C18 column suitable for peptide analysis

Methodology:

-

Sample Preparation:

-

Centrifuge the liquid food sample to remove any solid particulates.

-

Perform a protein precipitation step by adding a solvent like acetonitrile, followed by centrifugation.

-

Conduct a solid-phase extraction (SPE) for sample cleanup and concentration. Elute the fraction containing γ-Glutamylaspartic acid.

-

Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

Standard Curve Preparation: Prepare a series of calibration standards of γ-Glutamylaspartic acid in a matrix that mimics the food sample as closely as possible.

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to achieve good separation of γ-Glutamylaspartic acid from other matrix components.

-

Flow Rate: A typical flow rate for a UHPLC system would be in the range of 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize the precursor-to-product ion transitions for γ-Glutamylaspartic acid and the internal standard. This involves infusing a standard solution and selecting the most stable and intense fragment ions.

-

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of γ-Glutamylaspartic acid in both the samples and the calibration standards.

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

-

Determine the concentration of γ-Glutamylaspartic acid in the food sample by interpolating its peak area ratio on the calibration curve.

-

Visualizations

Caption: Signaling pathway of kokumi perception mediated by γ-Glutamylaspartic acid.

Caption: Workflow for the sensory analysis of γ-Glutamylaspartic acid.

Caption: Workflow for quantifying γ-Glutamylaspartic acid in food samples.